

Comparative Analysis of Synthetic Routes for the Anti-Tuberculosis Drug Pretomanid

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Compound of Interest

Compound Name: *3,5-Dimethylmorpholine hydrochloride*

Cat. No.: *B1315185*

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A cost-benefit analysis of synthetic strategies is crucial for the efficient and scalable production of vital pharmaceuticals. While specific data for a comprehensive analysis of **3,5-Dimethylmorpholine hydrochloride** in a published synthesis is not readily available, a comparative study of the well-documented synthesis of the anti-tuberculosis drug Pretomanid offers valuable insights for researchers and drug development professionals. This guide evaluates different synthetic pathways to Pretomanid, focusing on key performance indicators such as overall yield, number of steps, and purity.

Pretomanid is a critical component in the treatment of multidrug-resistant tuberculosis and its efficient synthesis is a subject of ongoing research.^{[1][2]} Various routes to this complex molecule have been developed, each with its own set of advantages and disadvantages. This guide provides a side-by-side comparison of these methods to aid in the selection of the most suitable synthetic strategy for different research and production scales.

Quantitative Comparison of Pretomanid Synthetic Routes

The following table summarizes the key quantitative data for several prominent synthetic routes to Pretomanid, offering a clear comparison of their efficiency.

Synthetic Route	Starting Materials	Number of Steps	Overall Yield (%)	Purity (%)	Key Considerations
Route 1: Zhai et al.	2-chloro-4-nitroimidazole, (S)-epichlorohydrin	5	28	>99 (HPLC)	Avoids explosive 2,4-dinitroimidazole and expensive (S)-1-O-(tert-butyldimethylsilyl) glycidol. [3][4]
Route 2: Fairlamb et al. (Optimized)	(R)-glycidol, 2-bromo-4-nitro-1H-imidazole	3	30-40	>99 (HPLC)	Aims to avoid purification of intermediates and reduces product loss. [3]
Route 3: Original Barry and Baker	2,4-dinitroimidazole	5	17	Not specified	Utilizes a potentially explosive starting material and hazardous reagents like NaH/DMF. [3]
Route 4: AAP Pharma Technologies	4-nitroimidazole, protected (S)-(-)-glycidols	4	~30	>99 (HPLC)	Developed a scalable process with improved safety and practicality for large-scale synthesis. [5]

Route 5: Indian Route	(R)-glycidol	6	24	99.7	Utilizes cheap reagents and offers simple operations without complex purifications.
				(chemical),	
				99.8 (enantio)	

[6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing synthetic routes. Below are the experimental protocols for two key synthetic routes to Pretomanid.

Protocol 1: Synthesis of Pretomanid via Zhai et al. Route

This route offers a practical and efficient method for the production of Pretomanid, avoiding hazardous reagents.[4]

Step 1: Synthesis of (S)-1-(tert-butyldimethylsilyloxy)-3-(2-chloro-4-nitro-1H-imidazol-1-yl)propan-2-ol 2-chloro-4-nitroimidazole is reacted with (S)-epichlorohydrin through nucleophilic substitution. The resulting product is then hydrolyzed and undergoes silicon etherification to yield the key intermediate.

Step 2: O-alkylation The intermediate from Step 1 is then O-alkylated.

Step 3: Intramolecular Cyclization The final step involves an intramolecular cyclization to afford Pretomanid with excellent quality and yield.[4]

Protocol 2: Optimized Synthesis of Pretomanid via Fairlamb et al.

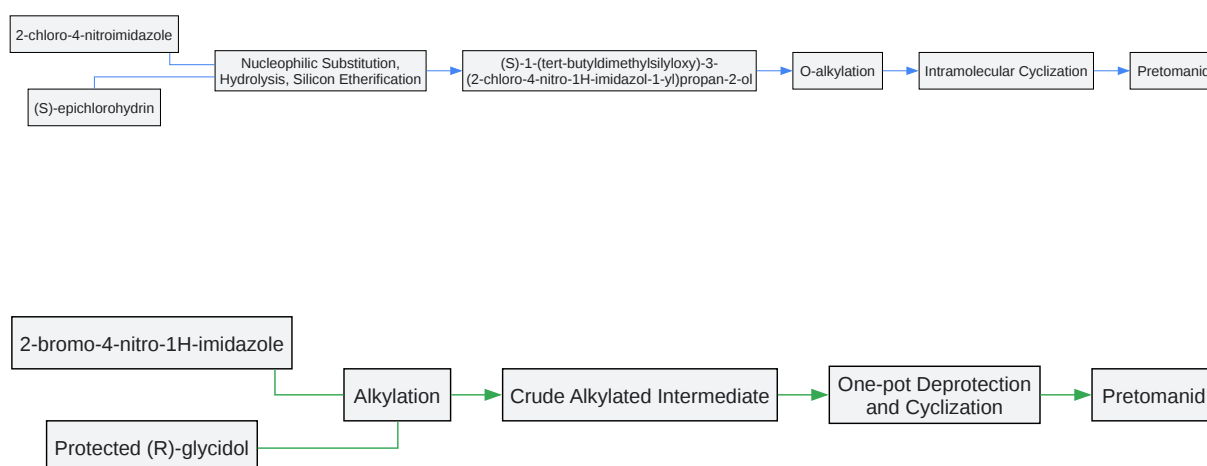
This approach focuses on minimizing intermediate purification steps to improve overall yield.[3]

Step 1: Alkylation of 2-Bromo-4-nitro-1H-imidazole 2-bromo-4-nitro-1H-imidazole is alkylated with a protected (R)-glycidol. Different protecting groups (e.g., PMBz, Bz) can be used.

Step 2: One-Pot Deprotection and Cyclization The crude product from the alkylation step undergoes a one-pot deprotection and cyclization to form Pretomanid. For the PMBz protected intermediate, this is achieved using an excess of K₂CO₃ in methanol at low temperatures, followed by warming to room temperature.[3]

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic routes described above.



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